molecular formula C15H9BrN2O4 B1273341 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran CAS No. 351003-26-4

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Cat. No.: B1273341
CAS No.: 351003-26-4
M. Wt: 361.15 g/mol
InChI Key: RNOBWEKCGACXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is an organic compound with the molecular formula C15H9BrN2O4 It is a benzofuran derivative that contains amino, bromobenzoyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzoyl group.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination might involve the use of bromine or a bromine-containing compound in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, bromobenzoyl, and nitro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-bromobenzoyl)thiophene: Similar structure but contains a thiophene ring instead of a benzofuran ring.

    3-Amino-4-cyanothiophene derivatives: Contains a cyanothiophene ring with similar functional groups.

Uniqueness

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is unique due to the combination of its functional groups and the benzofuran ring. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBWEKCGACXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391797
Record name 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-26-4
Record name 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.